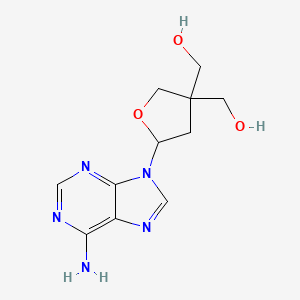
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- is a complex organic compound with a molecular formula of C12H17N5O3 This compound is characterized by the presence of a furan ring, a purine base, and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Purine Base: The purine base, specifically 6-amino-9H-purine, is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the purine and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
科学研究应用
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition or DNA interaction.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer or viral infections.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially inhibiting DNA or RNA synthesis. Additionally, the compound may interact with enzymes, altering their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure to the purine base in 3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro-.
Guanosine: Another nucleoside with a purine base, guanine, and ribose.
Inosine: A nucleoside with hypoxanthine as the purine base and ribose.
Uniqueness
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- is unique due to the presence of the furan ring and multiple hydroxyl groups, which are not found in the similar compounds listed above
属性
CAS 编号 |
918955-04-1 |
|---|---|
分子式 |
C11H15N5O3 |
分子量 |
265.27 g/mol |
IUPAC 名称 |
[5-(6-aminopurin-9-yl)-3-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c12-9-8-10(14-5-13-9)16(6-15-8)7-1-11(2-17,3-18)4-19-7/h5-7,17-18H,1-4H2,(H2,12,13,14) |
InChI 键 |
YZPMASWMAJFAIW-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCC1(CO)CO)N2C=NC3=C(N=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15172639.png)
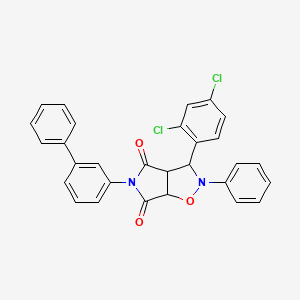
![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)
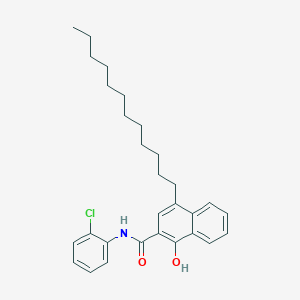
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
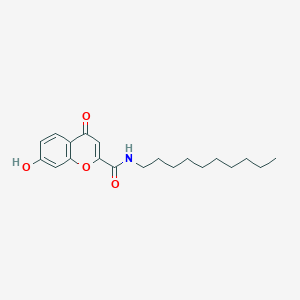
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
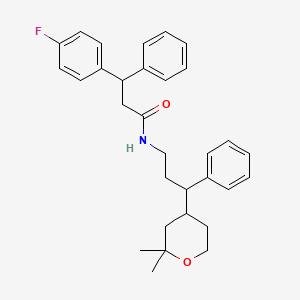
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)
